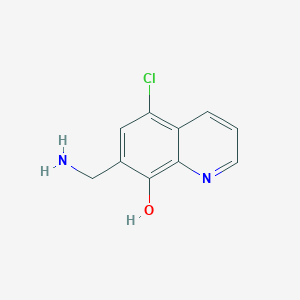

7-(Aminomethyl)-5-chloroquinolin-8-ol

Beschreibung

Chemical Structure and Properties 7-(Aminomethyl)-5-chloroquinolin-8-ol (CAS 61627-01-8) is a quinoline derivative with the molecular formula C₁₀H₉ClN₂O (molecular weight: 208.64 g/mol). Its structure features a quinoline core substituted with a chlorine atom at position 5, a hydroxyl group at position 8, and an aminomethyl group (–CH₂NH₂) at position 7 .

Eigenschaften

Molekularformel |

C10H9ClN2O |

|---|---|

Molekulargewicht |

208.64 g/mol |

IUPAC-Name |

7-(aminomethyl)-5-chloroquinolin-8-ol |

InChI |

InChI=1S/C10H9ClN2O/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9/h1-4,14H,5,12H2 |

InChI-Schlüssel |

SQCZWJHTVFDEGE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl |

Kanonische SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities between 7-(Aminomethyl)-5-chloroquinolin-8-ol and related compounds:

Key Research Findings

Antimicrobial Activity

- 7-Bromo-5-chloroquinolin-8-ol demonstrated inhibition zones comparable to standard antibiotics against bacterial strains (e.g., E. coli, S. aureus) .

- Clioquinol showed broad-spectrum antimicrobial activity due to its metal-binding properties .

Anticancer Potential

- 5-Amino-8-hydroxyquinoline exhibited high anticancer activity via zinc ionophore activity, a mechanism likely shared by the aminomethyl derivative .

- 7-Chloroquinolin-8-ol showed moderate anticancer activity, suggesting that chlorine at position 5 and hydroxyl at 8 are critical for this effect .

Reactivity and Solubility

- Halogen substituents (Br, I) increase lipophilicity but reduce aqueous solubility compared to the aminomethyl group .

- The morpholin-4-ylmethyl group in analogs improves membrane permeability, a feature the aminomethyl group may mimic .

Mechanistic Insights and Advantages

The aminomethyl group at position 7 distinguishes 7-(Aminomethyl)-5-chloroquinolin-8-ol from other derivatives:

- Enhanced Solubility : The –CH₂NH₂ group increases polarity, improving solubility in aqueous environments compared to halogenated analogs like 7-bromo or 7-iodo derivatives .

- Metal Chelation: The hydroxyl group at position 8 and the aminomethyl group at 7 enable dual binding sites for metal ions, a feature exploited in antimicrobial and anticancer mechanisms .

- Synergistic Effects: The chlorine at position 5 stabilizes the quinoline ring, while the aminomethyl group at 7 facilitates interactions with biological targets like enzymes or DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.